N-[1-(oxan-4-yl)propyl]-3-pyrazin-2-ylpropanamide
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Overview
Description
N-[1-(oxan-4-yl)propyl]-3-pyrazin-2-ylpropanamide is a chemical compound that features a pyrazine ring and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)propyl]-3-pyrazin-2-ylpropanamide typically involves the reaction of a pyrazine derivative with an oxane-containing intermediate. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)propyl]-3-pyrazin-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazine and oxane rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazine or oxane derivatives.
Scientific Research Applications
N-[1-(oxan-4-yl)propyl]-3-pyrazin-2-ylpropanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can serve as a probe or ligand in biological studies, helping to elucidate the functions of various biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)propyl]-3-pyrazin-2-ylpropanamide involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the oxane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-hydroxy-1-(oxan-4-yl)propyl]pyrimidine-5-carboxamide: This compound features a pyrimidine ring instead of a pyrazine ring.
5-Amino-pyrazoles: These compounds contain a pyrazole ring and are used in the synthesis of various heterocyclic scaffolds.
Uniqueness
N-[1-(oxan-4-yl)propyl]-3-pyrazin-2-ylpropanamide is unique due to its combination of a pyrazine ring and an oxane ring. This structural feature allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)propyl]-3-pyrazin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-14(12-5-9-20-10-6-12)18-15(19)4-3-13-11-16-7-8-17-13/h7-8,11-12,14H,2-6,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAVILPSEGQCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCOCC1)NC(=O)CCC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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